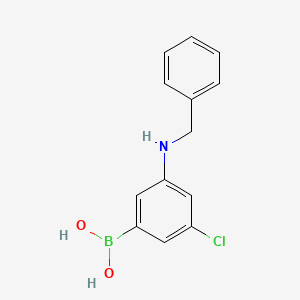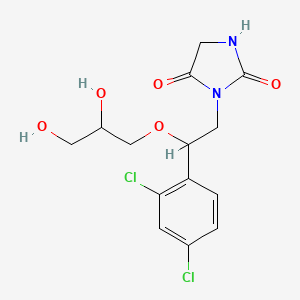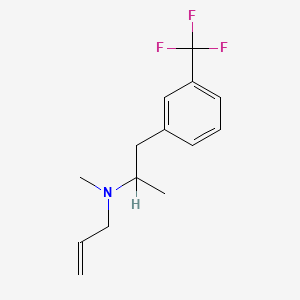
N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of an allyl group, a dimethylamino group, and a trifluoromethyl group attached to a phenethylamine backbone. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Alkylation: The phenethylamine backbone is first alkylated with an allyl halide in the presence of a base such as potassium carbonate.
Dimethylation: The resulting intermediate is then subjected to dimethylation using formaldehyde and formic acid or a similar methylating agent.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a trifluoromethylating reagent such as trifluoromethyl iodide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or dimethylamino groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenethylamines or allyl derivatives.
Scientific Research Applications
N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity, including interactions with neurotransmitter receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylallylamine: Shares the dimethylamino and allyl groups but lacks the trifluoromethyl group.
N,N-Dimethylphenethylamine: Similar phenethylamine backbone but without the allyl and trifluoromethyl groups.
Trifluoromethylphenethylamine: Contains the trifluoromethyl group but lacks the allyl and dimethylamino groups.
Uniqueness
N-Allyl-alpha,N-dimethyl-m-trifluoromethylphenethylamine is unique due to the presence of all three functional groups (allyl, dimethylamino, and trifluoromethyl) on the phenethylamine backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
74051-02-8 |
|---|---|
Molecular Formula |
C14H18F3N |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-methyl-N-prop-2-enyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C14H18F3N/c1-4-8-18(3)11(2)9-12-6-5-7-13(10-12)14(15,16)17/h4-7,10-11H,1,8-9H2,2-3H3 |
InChI Key |
COAOAYHTVVBTHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one](/img/structure/B13411685.png)
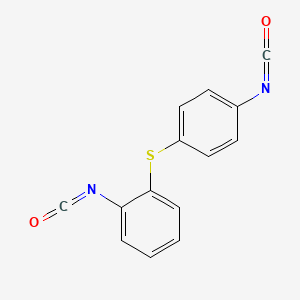
![8-(3-Formylphenyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13411690.png)
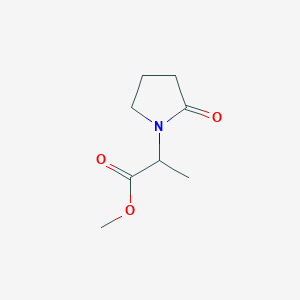
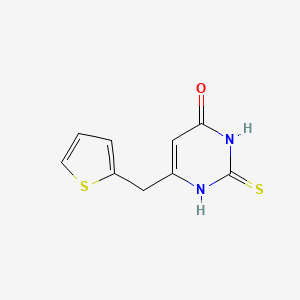
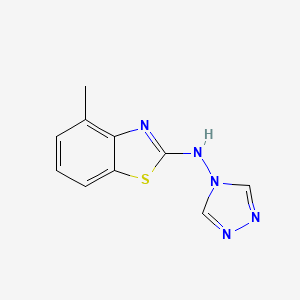

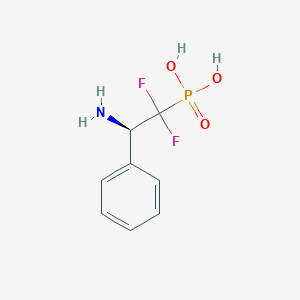
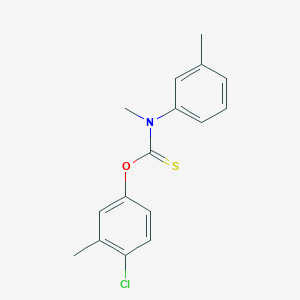
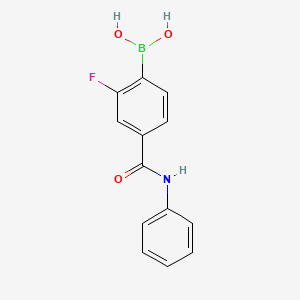
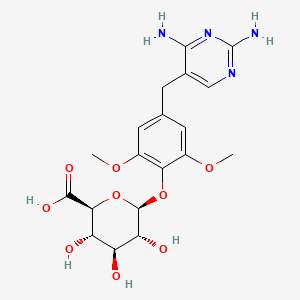
![2-Hydroxyethyl 3-(1,1-Dimethylethyl)-beta-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-beta-methylbenzenepropanoate](/img/structure/B13411746.png)
